![molecular formula C7H11NO3 B068274 [(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate CAS No. 184424-12-2](/img/structure/B68274.png)
[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocyclic compound. [(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate is also known as AZD-7594 and has been used in various studies to investigate its potential applications.
Wirkmechanismus
The mechanism of action of [(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, including dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP). These enzymes are involved in various physiological processes, including glucose metabolism and inflammation.
Biochemical and Physiological Effects:
[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of DPP-4 and POP, which may have implications for the treatment of diabetes and inflammation. It has also been shown to have anti-tumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple synthetic methods. It has also been shown to have low toxicity in animal studies. However, its mechanism of action is not fully understood, and its potential side effects have not been extensively studied.
Zukünftige Richtungen
There are several future directions for the study of [(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate. It may be investigated further as a potential therapeutic agent for the treatment of diabetes and inflammation. It may also be studied for its potential use as a tool in chemical biology and drug discovery. Additionally, further studies may be conducted to investigate its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of [(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate involves the reaction of (S)-proline with ethyl chloroformate to form the corresponding proline ester. The proline ester is then reacted with 2,2-dimethylpropionyl chloride to form the corresponding azetidine derivative. The azetidine derivative is then treated with formic acid to obtain [(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate.
Wissenschaftliche Forschungsanwendungen
[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate has been used in various scientific studies due to its potential applications. It has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation. It has also been studied for its potential use as a tool in chemical biology and drug discovery.
Eigenschaften
CAS-Nummer |
184424-12-2 |
|---|---|
Produktname |
[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate |
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5-6(10)8-7(5)11-3-9/h3-5,7H,1-2H3,(H,8,10)/t5-,7-/m1/s1 |
InChI-Schlüssel |
ALLKYDBENHOVKN-IYSWYEEDSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@H](NC1=O)OC=O |
SMILES |
CC(C)C1C(NC1=O)OC=O |
Kanonische SMILES |
CC(C)C1C(NC1=O)OC=O |
Synonyme |
2-Azetidinone,4-(formyloxy)-3-(1-methylethyl)-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
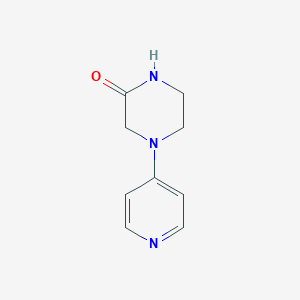
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
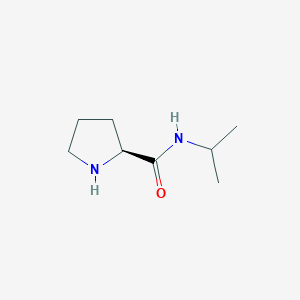
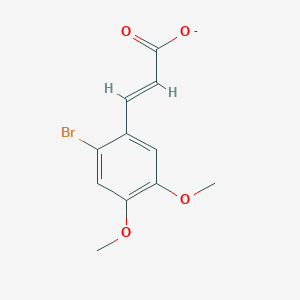


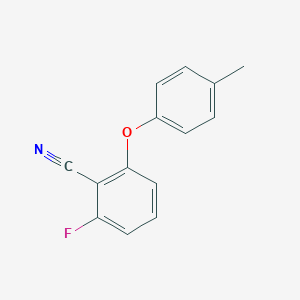

![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)

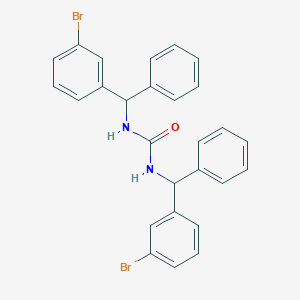
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)